Physicochemical properties of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Physicochemical properties of (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Introduction: The Architectural Significance of a Key Chiral Intermediate
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a pivotal chiral building block in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The precise three-dimensional arrangement of this intermediate is critical, as the stereochemistry at the β-carbon is directly translated into the final active pharmaceutical ingredient (API), dictating its efficacy and safety profile.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the core physicochemical properties of this molecule. We will delve beyond mere data presentation to explain the causality behind its characteristics and the experimental methodologies used for their validation. For researchers in process development, formulation science, and medicinal chemistry, a thorough understanding of these properties is not merely academic; it is fundamental to optimizing synthetic routes, ensuring enantiomeric purity, developing stable formulations, and predicting physiological behavior.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid—a butanoic acid backbone, an amino group at the C3 (β) position with (R) stereochemistry, and a 2,4,5-trifluorophenyl moiety—govern its physical and chemical behavior.
Caption: Figure 1. Chemical Structure of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Key Identifiers:
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IUPAC Name: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[3]
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CAS Number: 936630-57-8 (for the free base)[3]
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Molecular Formula: C₁₀H₁₀F₃NO₂[3]
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Molecular Weight: 233.19 g/mol [3]
Core Physicochemical Properties
The physicochemical properties of an API intermediate are critical determinants of its handling, reactivity, purification, and formulation characteristics. The data presented below has been consolidated from various sources to provide a reliable reference for laboratory and process scale-up activities.
Table 1: Summary of Physicochemical Data
| Property | Value | Significance & Expert Commentary | Source(s) |
| Appearance | White to off-white solid | The color and physical state are primary indicators of purity. Any deviation may suggest the presence of impurities from the synthesis or degradation. | [4] |
| Melting Point | 217-219 °C | A sharp melting point range is indicative of high purity. This relatively high value suggests a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding between the zwitterionic forms. | [5] |
| Molecular Weight | 233.19 g/mol | Foundational for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for analytical testing. | [3] |
| pKa (Predicted) | 3.66 ± 0.10 (Carboxylic Acid) | The acidic pKa is typical for a butanoic acid derivative. In biological systems (pH ~7.4), the carboxylic acid group will be fully deprotonated (-COO⁻). This is crucial for solubility and interaction with biological targets. | [5] |
| XLogP3 (Predicted) | -1.2 | The negative LogP value indicates that the compound is hydrophilic. This is expected due to the ionizable amino and carboxyl groups. This property influences choices for extraction, chromatography, and predicts low potential for bioaccumulation. | [3] |
| Hydrochloride Salt | The HCl salt is also common. Its molecular weight is 269.65 g/mol , and it is typically a solid. Using the salt form can enhance aqueous solubility and handling properties compared to the free base (zwitterion). |
Spectroscopic and Chromatographic Profile
Structural confirmation and purity assessment are non-negotiable in pharmaceutical development. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint of the molecule.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone of structural elucidation.
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¹H NMR (300 MHz, CDCl₃) : δ 7.30-7.29 (m, 1H, Aromatic), 7.11-7.08 (m, 1H, Aromatic), 4.12-4.10 (m, 1H, CH), 2.98-2.96 (m, 1H, CHH'), 2.88-2.84 (m, 1H, CHH'), 2.79-2.76 (m, 1H, CHH'COOH), 2.58-2.53 (m, 1H, CHH'COOH), 2.03 (brs, 2H, NH₂) ppm.[6]
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¹³C NMR (75 MHz, CDCl₃) : δ 177.4, 159.8, 152.6, 146.8, 123.2, 122.8, 120.4, 118.5, 105.6, 49.2, 45.6, 34.2 ppm.[6]
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Expert Commentary : The proton and carbon chemical shifts are consistent with the assigned structure. The complexity of the aromatic signals is due to the fluorine substitutions, and the diastereotopic protons of the methylene groups adjacent to the chiral center give rise to distinct signals (multiplets).
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Mass Spectrometry (MS) :
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ESI-MS : m/z (%) 233 [M]⁺.[6]
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Expert Commentary : Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this amino acid. The observation of the molecular ion peak confirms the molecular weight.
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Infrared (IR) Spectroscopy :
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IR (CHCl₃) : ν 2935, 1720 cm⁻¹.[6]
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Expert Commentary : The peak at 1720 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid. The broad absorption around 2935 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
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Chromatographic Purity and Chiral Analysis
Given that this is a chiral intermediate, assessing both chemical and enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis.
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Chemical Purity : Reverse-Phase HPLC (RP-HPLC) is typically used to separate the target compound from synthesis-related impurities. A variety of methods have been developed for the final API, Sitagliptin, which can be adapted for the intermediate.[7][8] Common conditions involve a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection around 267 nm where the phenyl ring absorbs.[9]
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Enantiomeric Purity : The separation of enantiomers requires a chiral stationary phase (CSP).
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Expert Commentary : The choice of a CSP is critical. For N-derivatized amino acids (e.g., Boc-protected intermediates common in synthesis), macrocyclic glycopeptide phases like CHIROBIOTIC T are highly effective. For the free amino acid, these or similar phases can be used, often requiring specific mobile phase conditions to achieve separation. The goal is to quantify the undesired (S)-enantiomer, with acceptance criteria typically set at <0.15%.
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Key Experimental Protocols
To ensure trustworthiness and reproducibility, the methods for determining these properties must be robust and well-defined. Here we provide standardized protocols.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Causality : DSC is chosen over traditional melting point apparatus for its higher precision and ability to detect thermal events like polymorph transitions. It measures the heat flow into a sample as a function of temperature. The melting point is observed as an endothermic peak.
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Methodology :
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Calibration : Calibrate the DSC instrument using certified standards (e.g., Indium).
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Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
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Analysis : Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program : Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (20-50 mL/min).
-
Data Interpretation : The onset temperature of the main endothermic peak is reported as the melting point.
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Protocol 2: Chiral Purity Analysis by HPLC
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Causality : This workflow ensures that the stereochemical integrity of the intermediate meets the stringent requirements for pharmaceutical synthesis. The choice of a chiral stationary phase creates a transient diastereomeric interaction with the enantiomers, allowing them to be separated in time.
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Methodology :
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System Preparation : Use a calibrated HPLC system with a UV detector.
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Column : Install a suitable chiral column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm).
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Mobile Phase : Prepare a mobile phase suitable for the column and analyte. For CHIROBIOTIC phases, polar ionic or polar organic modes are common. A typical starting point could be a mixture of ethanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to control ionization.
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Sample Preparation : Dissolve a known amount of the sample in the mobile phase to create a solution of ~1 mg/mL. Prepare a spiked sample containing a small amount of the racemic compound to confirm peak identification.
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Chromatographic Conditions :
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Flow Rate: 1.0 mL/min
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Column Temperature: 25 °C
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Detection Wavelength: 267 nm
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Injection Volume: 10 µL
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-
Analysis : Inject the sample and record the chromatogram. The (R)-enantiomer will be the major peak, and the (S)-enantiomer will be a much smaller peak with a different retention time.
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Quantification : Calculate the percentage of the (S)-enantiomer using the area percent method.
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Caption: Figure 2. Workflow for Chiral Purity Analysis by HPLC.
Context in Pharmaceutical Synthesis
The ultimate application of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is its incorporation into Sitagliptin. The synthesis is convergent, meaning this β-amino acid is prepared separately and then coupled with the other key fragment, a triazolopyrazine moiety.
Caption: Figure 3. Role as a Key Intermediate in Sitagliptin Synthesis.
The synthesis often proceeds by first protecting the amino group of the title compound (e.g., with a Boc group).[10] This protected intermediate is then activated and coupled with the triazolopyrazine heterocycle. The final step is the removal of the protecting group to yield Sitagliptin. Each physicochemical property discussed—solubility, melting point, purity—directly impacts the efficiency, yield, and quality of these synthetic steps.
Conclusion
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is more than just a precursor; it is a carefully designed molecular entity whose properties are fundamental to the successful manufacture of a life-changing therapeutic. Its hydrophilicity, high melting point, and distinct spectroscopic fingerprint are all direct consequences of its chemical structure. For the drug development professional, mastering the analysis of these properties is essential for ensuring the final API is safe, effective, and of the highest possible quality. The protocols and data presented in this guide serve as a robust foundation for these critical activities.
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